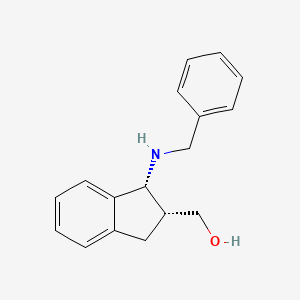
(cis-1-Benzylamino-indan-2-yl)-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(cis-1-Benzylamino-indan-2-yl)-methanol is an organic compound that belongs to the class of indane derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzylamino group attached to an indane ring, with a hydroxyl group at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (cis-1-Benzylamino-indan-2-yl)-methanol typically involves the following steps:
Formation of Indane Ring: The indane ring can be synthesized through cyclization reactions involving aromatic compounds.
Introduction of Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where a benzylamine reacts with a suitable precursor.
Hydroxylation: The hydroxyl group at the second position can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(cis-1-Benzylamino-indan-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzylamino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (cis-1-Benzylamino-indan-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The benzylamino group may interact with enzymes or receptors, leading to various biological effects. The hydroxyl group may also play a role in its activity by forming hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(cis-1-Benzylamino-indan-2-yl)-methanol: Unique due to its specific structure and functional groups.
Indane Derivatives: Compounds with similar indane rings but different substituents.
Benzylamino Compounds: Compounds with benzylamino groups attached to different core structures.
Uniqueness
This compound is unique due to its specific combination of the indane ring, benzylamino group, and hydroxyl group. This combination may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H19NO |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
[(1R,2R)-1-(benzylamino)-2,3-dihydro-1H-inden-2-yl]methanol |
InChI |
InChI=1S/C17H19NO/c19-12-15-10-14-8-4-5-9-16(14)17(15)18-11-13-6-2-1-3-7-13/h1-9,15,17-19H,10-12H2/t15-,17+/m0/s1 |
Clé InChI |
HCVGWUBTJZNXET-DOTOQJQBSA-N |
SMILES isomérique |
C1[C@H]([C@H](C2=CC=CC=C21)NCC3=CC=CC=C3)CO |
SMILES canonique |
C1C(C(C2=CC=CC=C21)NCC3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



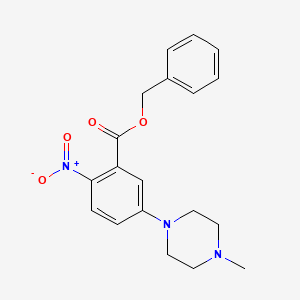


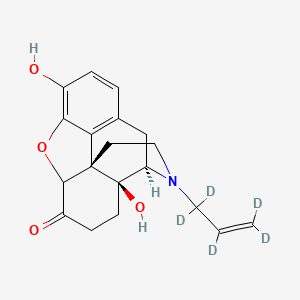
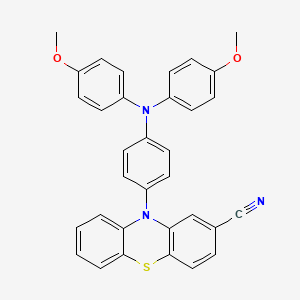

![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)
![2-[(tert-Butylamino)methyl]-2-nitropropane-1,3-diol Hydrochloride](/img/structure/B13709848.png)
![2-[2-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13709868.png)
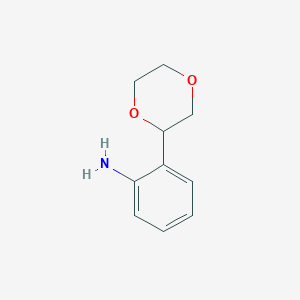

![4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)
![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)
